molecular formula C17H11BrN2O4S B2856725 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-bromobenzoate CAS No. 877635-83-1

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-bromobenzoate

Cat. No.: B2856725
CAS No.: 877635-83-1
M. Wt: 419.25
InChI Key: RIQDYIKLDABTHF-UHFFFAOYSA-N
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Description

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-bromobenzoate is a complex organic compound that features a pyran ring fused with a pyrimidine moiety and a bromobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-bromobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyran ring, followed by the introduction of the pyrimidine moiety and the bromobenzoate group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-bromobenzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-bromobenzoate involves its interaction with molecular targets and pathways within biological systems. The pyrimidine moiety may interact with nucleic acids or proteins, while the bromobenzoate group can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzoate
  • 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-bromobenzoate

Uniqueness

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-bromobenzoate is unique due to the specific positioning of the bromine atom on the benzoate group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O4S/c18-12-4-1-3-11(7-12)16(22)24-15-9-23-13(8-14(15)21)10-25-17-19-5-2-6-20-17/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQDYIKLDABTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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